Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate
Description
Properties
Molecular Formula |
C13H12ClNO4 |
|---|---|
Molecular Weight |
281.69 g/mol |
IUPAC Name |
methyl 3-(2-chloro-3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12ClNO4/c1-7-10(13(16)18-3)12(15-19-7)8-5-4-6-9(17-2)11(8)14/h4-6H,1-3H3 |
InChI Key |
IBPWSVZYZZVHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C(=CC=C2)OC)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate
General Synthetic Strategy
The synthesis typically involves multi-step organic transformations:
- Formation of the Isoxazole Ring: The core isoxazole ring is constructed via cyclization reactions involving appropriate precursors such as hydroxamoyl chlorides or nitrile oxides with β-dicarbonyl compounds.
- Introduction of the 2-chloro-3-methoxyphenyl Substituent: This aromatic substituent is introduced either before or after ring formation, often starting from substituted benzaldehydes or benzonitriles.
- Esterification of the Carboxylic Acid Group: The carboxyl group on the isoxazole ring is converted into a methyl ester to yield the final compound.
The overall synthetic route can be summarized as follows:
| Step | Description | Typical Reagents/Conditions |
|---|---|---|
| 1 | Preparation of 2-chloro-3-methoxybenzaldehyde or related precursor | Chlorination and methoxylation of benzaldehyde derivatives |
| 2 | Formation of hydroxamoyl chloride or nitrile oxide intermediate | Reaction with hydroxylamine derivatives and chlorinating agents |
| 3 | Cyclization with methyl acetoacetate or similar β-dicarbonyl compound | Base-mediated cyclization (e.g., triethylamine), solvent like methanol or acetonitrile |
| 4 | Esterification of carboxylic acid to methyl ester | Use of methanol and acid catalyst or direct methylation agents |
This general approach is adapted from analogous isoxazole syntheses and patent literature.
Detailed Synthetic Routes and Reaction Conditions
Isoxazole Ring Construction
One common approach starts with the preparation of a hydroxamoyl chloride intermediate from the substituted benzaldehyde derivative. For example, 2-chloro-3-methoxybenzaldehyde can be converted to the corresponding oxime, which is then chlorinated to form hydroxamoyl chloride. This intermediate undergoes cyclocondensation with methyl acetoacetate under basic conditions (e.g., sodium methoxide or triethylamine) to form the isoxazole ring.
- Reaction temperature: Typically 60–80 °C during cyclization to optimize yield and minimize side reactions.
- Stoichiometry: Using 1.2–1.5 equivalents of methyl acetoacetate improves ring closure efficiency.
- Solvent: Methanol or acetonitrile is commonly used.
- Reaction time: Several hours (4–10 h) depending on scale and purity requirements.
Esterification
If the isoxazole ring is formed with a free carboxylic acid, the esterification step is performed to obtain the methyl ester:
- Method: Treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or via reaction with methyl iodide in basic conditions.
- Alternative: Direct cyclization with methyl acetoacetate often yields the methyl ester directly, bypassing separate esterification.
- Purification: Recrystallization from ethanol/water mixtures or chromatography to achieve high purity.
Industrial and Patent Methods
A patent describing related isoxazole derivatives (e.g., 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride) outlines the use of bis(trichloromethyl) carbonate for formyl chloride intermediate formation, with controlled molar ratios and reaction conditions:
| Parameter | Range/Value |
|---|---|
| Molar ratio (acid : bis(trichloromethyl) carbonate : catalyst) | 1 : 0.34–0.8 : 0.001–0.5 |
| Organic solvent volume | 3–15 times the acid mass |
| Reaction temperature | 20–130 °C |
| Reaction time | 1–10 hours |
This method emphasizes safety, high yield, and low waste generation, which are critical for industrial scale-up.
Optimization Strategies
- Temperature Control: Maintaining moderate temperatures (60–80 °C) during cyclization reduces side reactions such as dimerization or decomposition.
- Stoichiometric Balance: Slight excess of methyl acetoacetate ensures complete reaction of hydroxamoyl chloride.
- Slow Addition: Gradual addition of reactive intermediates (e.g., hydroxamoyl chloride) minimizes side-product formation.
- Purification: Recrystallization from ethanol/water (3:1 v/v) enhances purity and yield of the final methyl ester.
Summary Table of Preparation Methods
| Step | Intermediate/Product | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | 2-chloro-3-methoxybenzaldehyde | Chlorination, methylation reagents | Standard aromatic substitution | Commercially available or synthesized |
| 2 | Hydroxamoyl chloride intermediate | Hydroxylamine, chlorinating agent (e.g., N-chlorosuccinimide) | Room temp to 50 °C, organic solvent | Reactive intermediate for cyclization |
| 3 | Isoxazole ring formation | Methyl acetoacetate, base (triethylamine) | 60–80 °C, 4–10 h, methanol or acetonitrile | Methyl ester often formed directly |
| 4 | Final product: this compound | Purification solvents | Recrystallization or chromatography | Yields typically 60–85% |
Research Findings and Analytical Data
While specific analytical data for this compound are limited, related isoxazole derivatives provide insight:
- Molecular Formula: C13H12ClNO4
- Molecular Weight: 281.69 g/mol
- Spectroscopic Data: Characteristic IR bands for ester carbonyl (~1730 cm⁻¹), isoxazole ring vibrations, and aromatic substituents.
- NMR: Signals corresponding to methyl groups on isoxazole and methoxy substituent; aromatic protons show expected splitting patterns.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight; fragmentation patterns typical of isoxazole esters.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the ester group is a foundational reaction for this compound. Under acidic or basic conditions, the methyl ester undergoes cleavage to form the corresponding carboxylic acid.
Key conditions and outcomes:
| Reagent System | Temperature | Product | Yield | Source |
|---|---|---|---|---|
| 60% H₂SO₄ | Reflux | 3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | 85-92% | |
| KOH (aqueous) | 80°C | Same as above | 88% |
This reaction is critical for generating intermediates used in pharmaceutical synthesis, such as antibiotic precursors .
Substitution Reactions
The electron-deficient isoxazole ring facilitates nucleophilic substitution at the 4-carboxylate position.
Notable examples:
-
Amide Formation: Reaction with amines (e.g., trifluoromethyl aniline) in the presence of triethylamine yields substituted amides:
\text{Compound} + \text{TFMA} \xrightarrow{\text{Et}_3\text{N, Toluene}} \text{5-Methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide} \quad (\text{Yield: 95%}) \quad[5]
Comparative reactivity table:
| Nucleophile | Solvent | Catalyst | Product Type | Yield |
|---|---|---|---|---|
| NH₂R | Toluene | Et₃N | Amide | 90-95% |
| R-OH | THF | H₂SO₄ | Ester | 75-80% |
Reduction and Oxidation
The acetyl and methoxy groups influence redox behavior:
-
Reduction:
-
LiAlH₄ selectively reduces the ester to a primary alcohol while preserving the isoxazole ring.
-
NaBH₄ is less effective, yielding partial reduction products.
-
-
Oxidation:
-
KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid, but over-oxidation can fragment the isoxazole ring.
-
Electrophilic Aromatic Substitution
The 2-chloro-3-methoxyphenyl substituent directs electrophiles to specific positions:
Halogenation (e.g., bromination):
-
Bromine in acetic acid substitutes at the para position relative to the methoxy group.
-
Regioselectivity is confirmed via NMR and X-ray crystallography.
Nitration:
-
HNO₃/H₂SO₄ introduces nitro groups at the ortho position to chlorine, enhancing electrophilicity for further functionalization.
Ring-Opening and Rearrangement
Under extreme conditions (e.g., strong bases or acids), the isoxazole ring undergoes cleavage:
-
NaOH (10M, 120°C) opens the ring to form a diketone intermediate, which can cyclize into pyrazoles or other heterocycles .
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
| Compound Modification | Reaction Rate (vs. Parent) | Notes |
|---|---|---|
| 3,5-Dichlorophenyl | 1.5× faster hydrolysis | Increased electron withdrawal accelerates ester cleavage |
| 2-Methoxyphenyl (no Cl) | 0.7× slower nitration | Reduced steric hindrance but lower directing effects |
Mechanistic Insights
Scientific Research Applications
Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and chloro-substituted methoxyphenyl group may play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
a) Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
- Applications : Likely used as an intermediate in synthesizing more complex derivatives.
b) Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
- Structure : 2-chloro-6-fluorophenyl group.
- Key Differences : Fluorine at position 6 introduces electronegativity, enhancing metabolic stability and altering electronic distribution. The fluorine atom may also influence binding affinity in biological systems due to its small size and high electronegativity .
- Physical Properties : Molecular weight = 269.66 g/mol; stored at 2–8°C .
c) Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate
- Structure : 3-fluorophenyl group.
- Key Differences : Fluorine at the meta position creates distinct steric and electronic effects compared to ortho-substituted analogues. This positional isomerism may affect interactions with enzymes or receptors .
d) Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
- Structure : 2,6-dichlorophenyl group.
- Higher melting point (115°C) and density (1.37 g/cm³) compared to mono-substituted derivatives .
Substituent Variations on the Isoxazole Core
a) Methyl 3-(2-Bromo-6-methoxyphenyl)-5-methylisoxazole-4-carboxylate
- Structure : Bromine replaces chlorine at position 2 of the phenyl ring.
- The methoxy group at position 6 mirrors the target compound’s 3-methoxy substituent, suggesting similar hydrogen-bonding capabilities .
b) Methyl 3-(2-methoxynaphthalene-1-yl)-5-methylisoxazole-4-carboxylate
- Structure : Naphthalene replaces phenyl, introducing a fused aromatic system.
- Key Differences : Extended π-system enhances van der Waals interactions but may reduce aqueous solubility. Such derivatives are explored for materials science applications .
c) 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Physicochemical and Analytical Comparisons
*Estimated based on structural similarity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate, and how can yield be improved?
- Methodology : The compound can be synthesized via cyclization of substituted oximes with β-keto esters. For example, oxime intermediates derived from 2-chloro-3-methoxybenzaldehyde can react with ethyl acetoacetate under alkaline conditions, followed by cyclization and ester hydrolysis. Chlorination using phosphorus pentachloride (PCl₅) may finalize the structure . Optimization involves controlling reaction temperature (e.g., 60–80°C), solvent selection (THF/ethanol mixtures), and catalyst use (e.g., NaOH for cyclization). Yield improvements require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can structural elucidation be performed for this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR/MS : ¹H NMR (CDCl₃) typically shows signals for methoxy (δ ~3.8–4.0 ppm), methylisoxazole (δ ~2.2–2.5 ppm), and aromatic protons (δ ~6.8–7.5 ppm). ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ ~294.2) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. Hydrogen-bonding networks can be analyzed via Mercury software to interpret packing motifs .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Anticancer : MTT assays on cancer cell lines (e.g., SNB-19 glioblastoma) at concentrations up to 25 µM, with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition assays using fluorometric kits.
- Antioxidant : DPPH radical scavenging assays. Ensure solvent controls (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can crystallographic disorder in the isoxazole ring be resolved during refinement?
- Methodology : In SHELXL, split disordered atoms into partial occupancy sites (e.g., PART 0.7/0.3). Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters. Validate using R-factor convergence (target <5%) and residual density maps. Example: A study on a related anthracene-isoxazole derivative resolved disorder by refining two conformers with 60:40 occupancy .
Q. How to address contradictory biological activity data between in vitro and in vivo models?
- Methodology :
- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
- Solubility : Use HPLC to measure logP (octanol/water). If logP >3, poor aqueous solubility may limit bioavailability.
- Formulation : Test nanoencapsulation or prodrug strategies to enhance delivery. For example, ester-to-acid hydrolysis in vivo may reduce efficacy .
Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies for isoxazole derivatives?
- Methodology :
- Substituent variation : Replace methoxy with electron-withdrawing groups (e.g., -CF₃) to modulate π-stacking (e.g., G-quadruplex DNA targeting) .
- Bioisosteres : Replace the methylisoxazole group with pyrazole or thiazole rings to compare binding affinities.
- Docking studies : Use AutoDock Vina with homology models of target proteins (e.g., kinases) to prioritize synthetic targets .
Q. How to analyze hydrogen-bonding patterns in crystal packing and their impact on stability?
- Methodology : Apply graph-set analysis (e.g., Etter’s rules) to categorize motifs (e.g., R₂²(8) rings). For example, C=O···H-N interactions in isoxazole derivatives often form chains, enhancing thermal stability. Use CrystalExplorer to compute interaction energies (e.g., van der Waals vs. electrostatic contributions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
